

Application Notes and Protocols for UR-AK49 in Mouse Studies

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Compound of Interest

Compound Name: UR-AK49
Cat. No.: B12783791

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Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. As of the date of this document, there are no published studies detailing the use of **UR-AK49** in murine models. The proposed dosages and experimental designs are based on the known pharmacological targets of **UR-AK49** and typical dose ranges for similar compounds. Researchers should conduct their own dose-finding and toxicity studies before commencing efficacy experiments.

Introduction

UR-AK49 is a synthetic small molecule with a dual mechanism of action, functioning as a potent antagonist of the Neuropeptide Y receptor Y4 (Y4R) and a partial agonist of the histamine H1 and H2 receptors. This unique pharmacological profile makes **UR-AK49** a valuable tool for investigating the physiological roles of these receptors in various systems, including metabolism, gastrointestinal function, and the central nervous system. These notes provide a guideline for initiating preclinical studies of **UR-AK49** in mouse models.

Pharmacological Profile of UR-AK49

Property	Value	Source
Chemical Name	N-(N-(3-(1H-imidazol-4-yl)propyl)carbamimidoyl)-3-cyclohexylpropanamide	MedKoo Biosciences
CAS Number	902154-32-9	MedKoo Biosciences
Molecular Weight	305.43 g/mol	MedKoo Biosciences
Primary Target	Neuropeptide Y Receptor Y4 (Y4R) Antagonist	Wikipedia
Secondary Targets	Histamine H1 Receptor (Partial Agonist), Histamine H2 Receptor (Partial Agonist)	Wikipedia, InvivoChem
Reported In Vitro Activity	pKi of 4.17 for Y4R antagonism.	MedKoo Biosciences
EC50 of 23 nM for human H2R agonism in a GTPase assay.	InvivoChem	

Proposed Dosage for Mouse Studies (Hypothetical)

The following table provides suggested starting dose ranges for **UR-AK49** in mice. These are extrapolated from doses of other Y-receptor antagonists and histamine receptor agonists used in murine studies. It is critical to perform a dose-response study to determine the optimal dose for a specific experimental model and endpoint.

Administration Route	Proposed Dose Range (mg/kg)	Frequency	Vehicle/Formulation	Notes
Intraperitoneal (IP)	1 - 10 mg/kg	Once daily (or as required by study design)	Dissolve in DMSO (e.g., 5-10%), then dilute with PEG300, Tween 80, and saline.	A common route for systemic administration of small molecules. Start with a low dose and escalate.
Oral Gavage (PO)	3 - 30 mg/kg	Once daily	Suspend in 0.5% carboxymethylcellulose (CMC) in water.	Higher doses may be required due to potential first-pass metabolism.
Subcutaneous (SC)	1 - 10 mg/kg	Once daily	Formulate as for IP injection.	Provides a slower absorption profile compared to IP.

Experimental Protocols

Protocol: Evaluation of UR-AK49 on Food Intake and Body Weight in Mice

This protocol describes a hypothetical study to investigate the effects of **UR-AK49** on appetite and body weight, leveraging its action on Y4R, a receptor implicated in satiety signaling.

4.1.1. Materials

- **UR-AK49**
- Vehicle components: DMSO, PEG300, Tween 80, 0.9% saline
- Male C57BL/6J mice (8-10 weeks old)

- Standard laboratory chow and water
- Metabolic cages (optional, for detailed metabolic monitoring)
- Analytical balance
- Gavage needles or insulin syringes with 27G needles

4.1.2. Drug Preparation (for IP injection)

- Prepare a stock solution of **UR-AK49** in 100% DMSO.
- For a 5 mg/kg dose in a 25g mouse with a 10 μ L/g injection volume:
 - Calculate the required amount of **UR-AK49** per mouse (0.125 mg).
 - Prepare the final formulation by diluting the DMSO stock. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
- Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

4.1.3. Experimental Procedure

- Acclimatize mice to handling and single housing for at least one week.
- Record baseline body weight and daily food intake for 3-5 days.
- Randomize mice into treatment groups (e.g., Vehicle, **UR-AK49** 1 mg/kg, **UR-AK49** 5 mg/kg, **UR-AK49** 10 mg/kg). A typical group size is n=8-10 mice.
- Administer the assigned treatment (Vehicle or **UR-AK49**) via intraperitoneal injection once daily, 30 minutes before the dark cycle begins (when mice are most active).
- Measure food intake and body weight at 2, 4, 8, and 24 hours post-injection, and then daily for the duration of the study (e.g., 7-14 days).
- Observe mice for any adverse clinical signs.

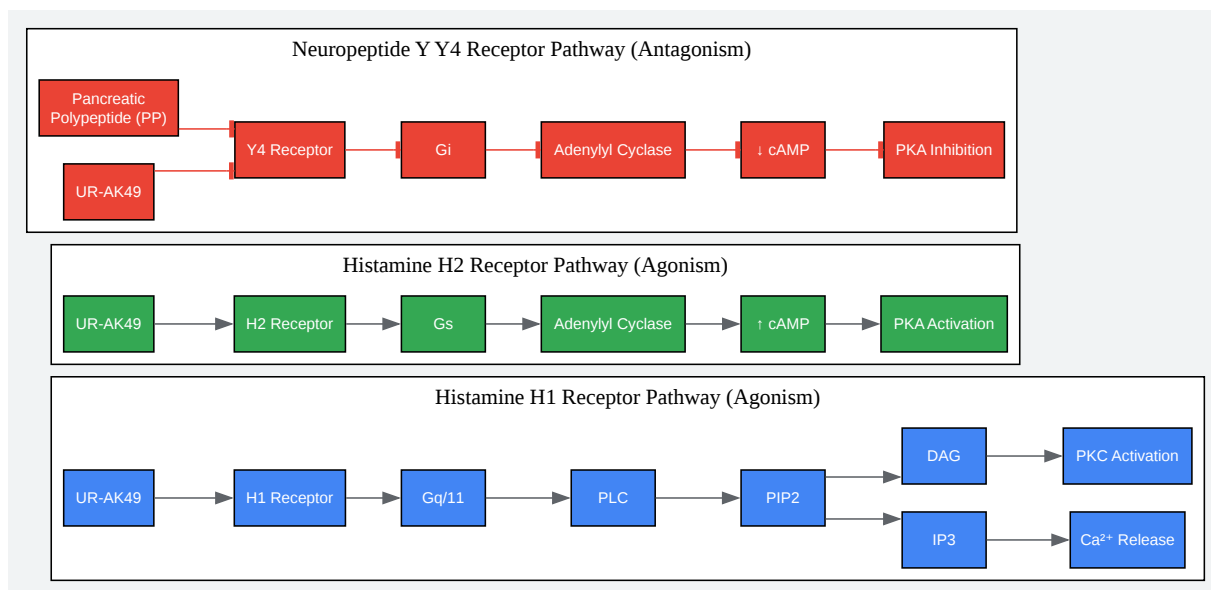
- At the end of the study, tissues such as the hypothalamus, liver, and adipose tissue may be collected for further analysis (e.g., gene expression of appetite-related neuropeptides).

4.1.4. Data Analysis

- Analyze changes in body weight and cumulative food intake using a two-way repeated measures ANOVA, followed by post-hoc tests to compare treatment groups.
- Statistical significance is typically set at $p < 0.05$.

Visualizations

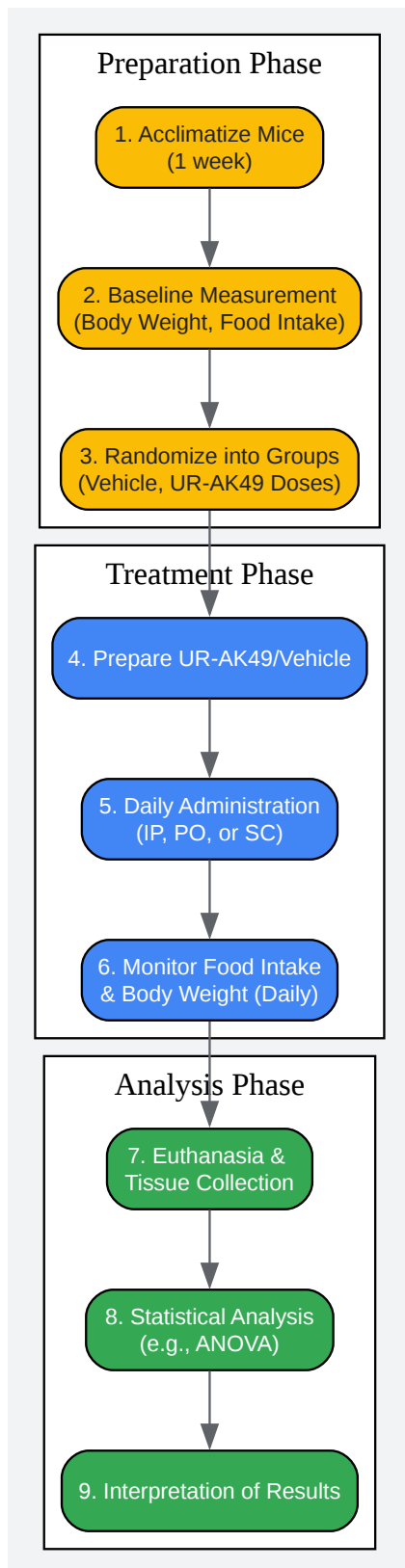
Signaling Pathways of UR-AK49 Targets



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Caption: Signaling pathways of **UR-AK49**'s known molecular targets.

Experimental Workflow



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Caption: Workflow for a mouse study evaluating **UR-AK49**'s effect on food intake.

- To cite this document: BenchChem. [Application Notes and Protocols for UR-AK49 in Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12783791#ur-ak49-dosage-for-mouse-studies\]](https://www.benchchem.com/product/b12783791#ur-ak49-dosage-for-mouse-studies)

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